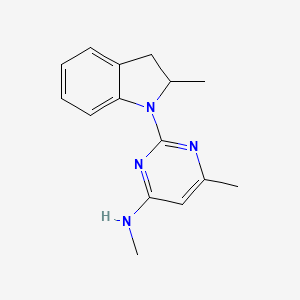![molecular formula C18H19N3O3 B14797204 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide is a synthetic organic compound with the molecular formula C18H19N3O3 It is characterized by the presence of a phenylacetyl hydrazino group attached to a butanamide backbone, which includes a phenyl group and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The reaction begins with the condensation of phenylhydrazine with phenylacetyl chloride to form the hydrazone intermediate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
-
Acylation Reaction: : The hydrazone intermediate is then subjected to an acylation reaction with 4-oxobutanoyl chloride. This step is typically performed in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Purification: : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanoic acid.
Reduction: Formation of 4-hydroxy-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl hydrazino group is believed to play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]pentanamide: Similar structure with an additional carbon in the backbone.
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanoic acid: Oxidized form of the original compound.
4-hydroxy-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide: Reduced form of the original compound.
Uniqueness
4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C18H19N3O3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-oxo-N-phenyl-4-[2-(2-phenylacetyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C18H19N3O3/c22-16(19-15-9-5-2-6-10-15)11-12-17(23)20-21-18(24)13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,22)(H,20,23)(H,21,24) |
Clave InChI |
AAIPTOYGIGNXFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)

![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)

![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)

![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)
